(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride
CAS No.: 2718947-33-0
Cat. No.: VC11551472
Molecular Formula: C7H17Cl2N3O
Molecular Weight: 230.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2718947-33-0 |
|---|---|
| Molecular Formula | C7H17Cl2N3O |
| Molecular Weight | 230.13 g/mol |
| IUPAC Name | (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1 |
| Standard InChI Key | WCBUYSZBBCJKPC-ILKKLZGPSA-N |
| Isomeric SMILES | CN(C)C(=O)N1CC[C@@H](C1)N.Cl.Cl |
| Canonical SMILES | CN(C)C(=O)N1CCC(C1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The base compound, (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide, features a five-membered pyrrolidine ring substituted with an amino group at the 3-position and a dimethylcarboxamide group at the 1-position. The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amino group to improve aqueous solubility. Key molecular parameters include:
| Property | Value |
|---|---|
| CAS Number | 1568179-08-7 |
| Molecular Formula | C₇H₁₅N₃O · 2HCl |
| Molecular Weight | 157.21 (base) + 72.92 (2HCl) |
| Chiral Center | (3S)-configuration |
The stereochemistry at the 3-position is critical for biological interactions, as enantiomeric forms (e.g., 3R vs. 3S) often exhibit divergent pharmacological profiles.
Physicochemical Properties
While experimental data on the dihydrochloride form remain limited, its properties can be inferred from analogous compounds:
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Solubility: High solubility in water and polar solvents due to ionic interactions from the hydrochloride groups.
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Stability: Enhanced thermal and hydrolytic stability compared to the free base, typical of hydrochloride salts.
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pKa: The amino group (pKa ~9–10) becomes protonated under physiological conditions, influencing bioavailability.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves three primary steps:
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Pyrrolidine Ring Formation: Starting from pyrrolidine precursors, such as proline derivatives, via cyclization or reductive amination.
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Amination and Dimethylation: Introduction of the amino group at the 3-position followed by N,N-dimethylation using methylating agents like formaldehyde/formic acid .
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Carboxamidation: Reaction with dimethylcarbamoyl chloride to install the carboxamide group.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
Industrial-scale production optimizes these steps for yield and purity, often employing catalytic hydrogenation for stereochemical control.
Challenges in Synthesis
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Stereoselectivity: Achieving high enantiomeric excess (ee) requires chiral catalysts or resolution techniques.
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Purification: Removing byproducts like unreacted amines or dimethylated impurities necessitates advanced chromatography.
Comparative Analysis with Related Compounds
Enantiomeric Comparison: (3S) vs. (3R)
The (3R)-enantiomer’s dihydrochloride form, though excluded from detailed discussion here, demonstrates distinct pharmacological behavior. For instance, in silico models predict weaker binding to serotonin receptors compared to the (3S)-form.
Structural Analogues
| Compound | Key Differences | Biological Impact |
|---|---|---|
| 3-Aminopyrrolidine | Lacks carboxamide group | Reduced receptor affinity |
| N,N-Dimethylpyrrolidine | No amino group | Limited enzymatic interactions |
Future Research Directions
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Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiling in animal models.
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Structure-Activity Relationships (SAR): Modifying the carboxamide or amino groups to enhance potency.
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